An In-depth Technical Guide to 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine
This technical guide provides a comprehensive overview of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, spectroscopic analysis, and the known biological relevance of the pyrrolo[3,2-c]pyridine scaffold, this document serves as a vital resource for scientists and professionals in the field.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a privileged structure in medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine ring imparts a distinct three-dimensional geometry and electronic distribution, making it an attractive framework for the design of biologically active molecules. Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy, and modulation of other key biological targets.[1][2][3][4] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of two fluorine atoms on the pyridine ring of the 1H-pyrrolo[3,2-c]pyridine core, as in 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine, is anticipated to significantly influence its biological activity and pharmacokinetic profile.
Chemical Structure and Properties
The chemical structure of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine is characterized by a bicyclic system where a pyrrole ring is fused to a difluorinated pyridine ring.
Visualizing the Core Structure
Caption: Chemical structure of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine.
Key Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂ | - |
| Molecular Weight | 154.12 g/mol | - |
| CAS Number | 2756329-79-8 | [5][6] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | - |
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine has not been detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated azaindoles and other pyrrolopyridine derivatives. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One such proposed pathway starts from a readily available dichlorinated precursor, 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine.
Halogen Exchange (Halex) Reaction
A well-established method for the introduction of fluorine atoms into heterocyclic rings is a nucleophilic aromatic substitution reaction known as the Halex reaction. This involves the displacement of chloro or bromo substituents with fluoride ions, typically using an anhydrous source of fluoride such as potassium fluoride (KF).
Reaction Scheme:
Caption: Proposed synthesis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine via a Halex reaction.
Detailed Experimental Protocol (Proposed):
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (x eq.) and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane).
-
Azeotropic Drying: Heat the mixture under a stream of nitrogen to azeotropically remove any residual water with a small amount of the solvent.
-
Reactant Addition: Cool the mixture to a manageable temperature and add 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.).
-
Reaction: Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Halex reaction is highly sensitive to moisture, which can deactivate the fluoride source and lead to side reactions. Therefore, meticulous drying of reagents and glassware is crucial.
-
High-Boiling Polar Aprotic Solvent: Solvents like DMSO and sulfolane are chosen for their ability to dissolve both the organic substrate and the inorganic fluoride salt, as well as their high boiling points which allow for the high reaction temperatures required to overcome the activation energy of the C-Cl bond cleavage.
-
Potassium Fluoride: KF is a common and cost-effective fluoride source. Spray-dried KF is often preferred due to its higher surface area and reactivity.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine are expected to show characteristic signals.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.5 | br s | - | 1H | N1-H |
| ~8.3 | d | ~3.0 | 1H | H7 |
| ~7.8 | t | ~3.0 | 1H | H2 |
| ~7.2 | (d, JHF) | ~9.0 | 1H | H5 |
| ~6.8 | t | ~3.0 | 1H | H3 |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (dd, JCF) | C4 |
| ~155 (dd, JCF) | C6 |
| ~145 | C7a |
| ~135 | C7 |
| ~125 | C3a |
| ~120 | C3 |
| ~105 | C2 |
| ~100 (d, JCF) | C5 |
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 | d | ~9.0 | F at C4 |
| ~ -120 | s | - | F at C6 |
Rationale for Predictions:
-
The chemical shifts are estimated based on the known effects of fluorine substitution on the pyridine ring and by comparison with data for other fluorinated pyridines and azaindoles.
-
The fluorine atoms are expected to cause significant downfield shifts for the directly attached carbons (C4 and C6) and will exhibit characteristic C-F coupling constants.
-
The protons on the pyrrole ring (H2, H3) and the pyridine ring (H5, H7) will show splitting patterns influenced by both H-H and H-F couplings.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular Ion) |
| 127 | [M-HCN]⁺ |
Reactivity and Potential Applications
The reactivity of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine is dictated by the electronic properties of the difluorinated pyridine ring and the pyrrole moiety.
Reactivity Profile:
-
Nucleophilic Aromatic Substitution: The fluorine atoms at the 4- and 6-positions are susceptible to displacement by strong nucleophiles, although this would require forcing conditions. The reactivity of the fluorine atoms may differ, allowing for selective functionalization.
-
Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially on the pyrrole ring, likely at the C3 position.
-
N-Functionalization: The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents.
Potential Applications in Drug Discovery:
Given the established biological importance of the pyrrolo[3,2-c]pyridine scaffold, the 4,6-difluoro derivative represents a valuable building block for the synthesis of novel drug candidates.
-
Kinase Inhibitors: Many kinase inhibitors incorporate aza-indole cores. The fluorine atoms in 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine can form favorable interactions (e.g., hydrogen bonds, halogen bonds) with amino acid residues in the active site of kinases, potentially leading to enhanced potency and selectivity.[1][2]
-
Modulation of Physicochemical Properties: The introduction of two fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the molecule, affecting its solubility and cell permeability.
-
Probes for Chemical Biology: The ¹⁹F nucleus provides a sensitive NMR handle for studying protein-ligand interactions, making fluorinated compounds like this valuable tools in chemical biology and drug development.
Conclusion
4,6-difluoro-1H-pyrrolo[3,2-c]pyridine is a promising, yet underexplored, building block for medicinal chemistry and materials science. This technical guide, by consolidating known information on related structures and providing reasoned predictions, offers a solid foundation for researchers to embark on the synthesis, characterization, and application of this intriguing molecule. The proposed synthetic route and predicted spectroscopic data provide a practical starting point for its preparation and identification. Further exploration of the reactivity and biological activity of this compound and its derivatives is highly encouraged and is anticipated to yield novel discoveries in the field of drug development.
References
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Publications. [Link]
- PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF.
-
This journal is © The Royal Society of Chemistry 2017 - Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. (2023). ACS Chemical Neuroscience. [Link]
- WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives.
-
Photolysis Products of Fluorinated Pharmaceuticals. (2023). Wiley Online Library. [Link]
-
Synthesis and preclinical evaluation of fluorinated 5-azaindoles as CB2 PET radioligands. (2023). Lund University. [Link]
-
Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Royal Society of Chemistry. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online. [Link]
- WO2015088045A1 - Pyrrolo[3,2-c]pyridine derivatives as tlr inhibitors.
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
-
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]1H-pyrrolo_3,2-c_pyridine)
Sources
- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Divergent Reaction of Activated Pyridines with α,α-Difluorinated gem-Diols: Regioselective Synthesis of gem-Difluorinated Dihydropyridines and Dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2756329-79-8|4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
